3-(5-Amino-1,2,4-thiadiazol-3-yl)phenol
Overview
Description
3-(5-Amino-1,2,4-thiadiazol-3-yl)phenol: is an organic compound with the molecular formula C8H7N3OS It features a thiadiazole ring, which is a five-membered ring containing one sulfur and two nitrogen atoms, attached to a phenol group
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-(5-Amino-1,2,4-thiadiazol-3-yl)phenol can be achieved through several methods. One common approach involves the reaction of 3-amino-5-methoxyisoxazole with alkoxycarbonyl isothiocyanates to form methyl 2-(5-alkoxycarbonylamino-1,2,4-thiadiazol-3-yl)acetates. These intermediates are then converted into the target compound through the reaction of the corresponding keto ester with O-methylhydroxylamine .
Industrial Production Methods: In industrial settings, the synthesis of this compound may involve the use of large-scale reactors and optimized reaction conditions to ensure high yield and purity. The use of solvents like 1,2-dichloroethane, triphenylphosphine as a reducer, and triethylamine as a catalyst has been reported to achieve high yields and purity .
Chemical Reactions Analysis
Types of Reactions: 3-(5-Amino-1,2,4-thiadiazol-3-yl)phenol undergoes various chemical reactions, including:
Oxidation: The phenol group can be oxidized to form quinone derivatives.
Reduction: The amino group can be reduced to form corresponding amines.
Substitution: The thiadiazole ring can undergo nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate or hydrogen peroxide can be used under acidic or basic conditions.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are commonly used.
Substitution: Nucleophiles like amines or thiols can be used in the presence of suitable catalysts.
Major Products Formed:
Oxidation: Quinone derivatives.
Reduction: Amines.
Substitution: Substituted thiadiazole derivatives.
Scientific Research Applications
Chemistry: 3-(5-Amino-1,2,4-thiadiazol-3-yl)phenol is used as a building block in the synthesis of various heterocyclic compounds with potential biological activities .
Biology and Medicine: This compound has shown potential as a urease inhibitor, which is significant in the treatment of infections caused by Helicobacter pylori . It also exhibits antifungal, antibacterial, and anticancer activities .
Industry: In industrial applications, this compound is used in the synthesis of advanced materials, including polymers and dyes .
Mechanism of Action
The mechanism of action of 3-(5-Amino-1,2,4-thiadiazol-3-yl)phenol involves its interaction with specific molecular targets. For instance, as a urease inhibitor, it binds to the active site of the urease enzyme, preventing the conversion of urea to ammonia and carbon dioxide . This inhibition is crucial for the survival of Helicobacter pylori in the acidic environment of the stomach.
Comparison with Similar Compounds
- 2-(5-Amino-1,3,4-thiadiazol-2-yl)phenol
- 1,3,4-Thiadiazole-2(3H)-thiones
- N-thiomorpholines
- 2-[(Chlorobenzyl)thio]-5-(5-nitro-2-furyl)-1,3,4-thiadiazoles
Uniqueness: 3-(5-Amino-1,2,4-thiadiazol-3-yl)phenol is unique due to its specific substitution pattern on the thiadiazole ring, which imparts distinct chemical and biological properties.
Properties
IUPAC Name |
3-(5-amino-1,2,4-thiadiazol-3-yl)phenol | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7N3OS/c9-8-10-7(11-13-8)5-2-1-3-6(12)4-5/h1-4,12H,(H2,9,10,11) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KFRAGFDXGQAIJT-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)O)C2=NSC(=N2)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7N3OS | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
193.23 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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